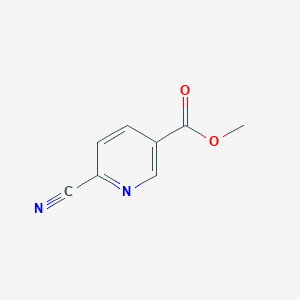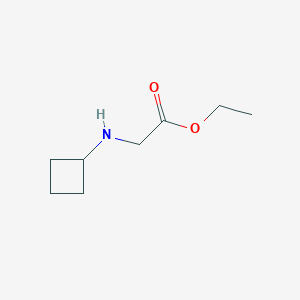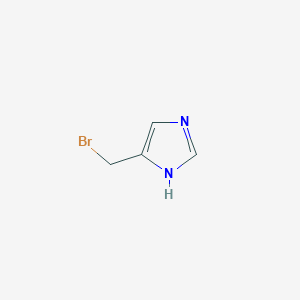
5-Amino-4-chloropyrimidine
Vue d'ensemble
Description
5-Amino-4-chloropyrimidine (5-AC) is a heterocyclic organic compound with a molecular weight of 137.55 g/mol. It is a white crystalline solid, soluble in water and other polar solvents. 5-AC has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of dyes, pigments, and other intermediates. 5-AC has a wide range of applications in the field of organic synthesis, biochemistry, and medicine.
Applications De Recherche Scientifique
DNA Modification Studies
5-Amino-4-chloropyrimidine, a chlorinated pyrimidine derivative, has been studied for its potential biological significance, particularly in DNA modification. Kang, Burdzy, Liu, and Sowers (2004) synthesized oligonucleotides containing 5-chlorocytosine to investigate the consequences of pyrimidine chlorination on DNA-protein interactions and potential mutagenic effects (Kang et al., 2004).
Molecular Structure Analysis
Abuelela, Mohamed, Wilson, and Zoghaib (2016) conducted a detailed study of the molecular structure of 4-Amino-2-chloropyrimidine-5-carbonitrile, a compound related to this compound. They used Raman and infrared spectroscopy along with ab initio calculations to analyze its structure, providing insights into the vibrational features and tautomeric forms of the compound (Abuelela et al., 2016).
Crystallography and Tautomerism
Rajam, Muthiah, Butcher, Jasinski, and Glidewell (2017) explored the crystallography of pyrimidine derivatives, including those similar to this compound. Their research focused on the different tautomeric forms of the cation in various crystal structures, revealing how these forms impact the molecular recognition processes crucial in pharmaceuticals (Rajam et al., 2017).
Chemical Reactions and Ring Cleavage
Clark, Parvizi, and Colman (1976) investigated the ring cleavage of pyrimidine derivatives, including those structurally related to this compound. They observed that these compounds undergo reactions in alkaline conditions to yield olefins, providing insights into their chemical behavior and potential applications in synthetic chemistry (Clark et al., 1976).
Anticancer and Antiviral Research
Studies on pyrimidine derivatives have also explored their potential in developing anticancer and antiviral agents. For instance, Vince and Hua (1990) synthesized carbocyclic analogues of pyrimidine nucleosides, demonstrating potent anti-HIV activity, highlighting the therapeutic potential of these compounds (Vince & Hua, 1990).
Mécanisme D'action
- One possible target could be cyclooxygenase (COX) enzymes, which play a crucial role in converting arachidonic acid into prostaglandins (PGE2), thromboxanes, and prostacyclins .
- By modulating these mediators, the compound suppresses the inflammatory response, contributing to its anti-inflammatory effects .
- Impact on Bioavailability : Factors like solubility, stability, and metabolism influence its bioavailability .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Its pharmacokinetic properties influence its therapeutic potential and clinical use . Keep in mind that this information is based on available literature, and additional studies may provide more insights into its action. If you have any further questions or need additional details, feel free to ask! 😊
Propriétés
IUPAC Name |
4-chloropyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-4-3(6)1-7-2-8-4/h1-2H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGMCUVJFRBVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539706 | |
| Record name | 4-Chloropyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54660-78-5 | |
| Record name | 4-Chloropyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-4-chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-Amino-4-chloropyrimidine in organic synthesis, particularly in the context of nucleic acid research?
A: this compound serves as a crucial starting material for synthesizing highly functionalized purines, which are fundamental components of nucleic acids [, ]. The chlorine atom and the amino group provide handles for further chemical modifications, enabling the creation of diverse purine derivatives.
Q2: Can you describe a novel synthetic route using this compound for creating substituted purines?
A: A recent study [] details a one-pot, metal-free method employing 5-Amino-4-chloropyrimidines and Vilsmeier-type reagents to generate diversely substituted purines, including 9-aryl-substituted chloropurines. This methodology offers a rapid and efficient pathway for synthesizing various purine-based molecules relevant to nucleic acid research, particularly for developing novel nucleoside analogs.
Q3: Beyond purine synthesis, are there other applications of this compound in heterocyclic chemistry?
A: Yes, research demonstrates that diazotization of 6-substituted 5-Amino-4-chloropyrimidines can lead to the formation of 4-chloro-1,2,3-triazole derivatives []. This reaction highlights the versatility of this compound as a building block for accessing other valuable heterocyclic scaffolds, expanding its utility beyond purine chemistry.
Q4: The provided research mentions a "carbanucleoside." Can you elaborate on the role of this compound in its synthesis?
A: Researchers synthesized unique carbanucleoside analogs, structurally distinct from traditional nucleosides, by utilizing a multi-step process involving this compound []. In this synthesis, a chiral cyclopentylamine derivative, derived from D-glucose, is coupled with this compound. Subsequent purine ring construction results in the formation of the desired carbanucleoside analog. This strategy demonstrates the potential of this compound in creating novel molecules with potential biological activity, opening avenues for exploring its use in medicinal chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)